BenchChemオンラインストアへようこそ!

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid

Physicochemical properties Drug-likeness Lipophilicity

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1363382-23-3) is a heterocyclic small molecule belonging to the indazole-3-carboxylic acid family, characterized by an iodine atom at the 5-position and a methyl group at the 1-position of the indazole core. With a molecular formula of C9H7IN2O2 and a molecular weight of 302.07 g/mol, this compound serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other biologically active molecules.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
CAS No. 1363382-23-3
Cat. No. B1459173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-1H-indazole-3-carboxylic acid
CAS1363382-23-3
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)I)C(=N1)C(=O)O
InChIInChI=1S/C9H7IN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
InChIKeyXOECXFXLPGIMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1363382-23-3): A Specialized Indazole Building Block for Medicinal Chemistry


5-Iodo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1363382-23-3) is a heterocyclic small molecule belonging to the indazole-3-carboxylic acid family, characterized by an iodine atom at the 5-position and a methyl group at the 1-position of the indazole core . With a molecular formula of C9H7IN2O2 and a molecular weight of 302.07 g/mol, this compound serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other biologically active molecules . The 1-methyl group is a key structural feature, as it directs the compound's utility towards the synthesis of granisetron-like antiemetic agents and other N1-substituted indazole derivatives, a class with proven pharmacological relevance [1].

Strategic Procurement of 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid: Critical Differentiation from Common Analogs


While the indazole-3-carboxylic acid scaffold is common, indiscriminate substitution is not possible due to the profound influence of substituents on both physicochemical properties and biological activity. The 1-methyl group is essential for mimicking the core structure of the antiemetic drug granisetron, where it is a key pharmacophoric element for 5-HT3 receptor antagonism [1]. Replacing this with a hydrogen (as in 5-iodo-1H-indazole-3-carboxylic acid) eliminates this specific biological mimicry. Furthermore, the presence of the heavy iodine atom at the 5-position significantly alters the compound's lipophilicity and electronic properties compared to 5-bromo or 5-chloro analogs, which directly impacts its reactivity in metal-catalyzed cross-coupling reactions, a crucial step in constructing complex drug-like molecules [2].

Quantitative Differential Evidence for 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1363382-23-3)


Physicochemical Property Differentiation: Enhanced Lipophilicity vs. the N1-Unsubstituted Analog

The introduction of a methyl group at the N1-position significantly increases the predicted lipophilicity of the molecule. 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid (target) has a predicted melting point of ~198.5°C and an estimated LogP of approximately 2.54 . In contrast, the demethylated analog, 5-iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0), has a lower calculated XLogP3 of 2.1 [1]. This difference in LogP is critical for passive membrane permeability and oral bioavailability predictions, making the 1-methyl derivative a superior starting point for designing CNS-penetrant or orally bioavailable drug candidates.

Physicochemical properties Drug-likeness Lipophilicity ADME prediction

Synthetic Utility: The Heavy Atom Advantage in Pd-Catalyzed Cross-Coupling

The presence of an iodine atom at the 5-position is a critical synthetic handle. In Pd-catalyzed carbonylation reactions, 3-iodoindazoles react readily under mild conditions to yield 1H-indazole-3-carboxylic acid esters and amides in moderate to good yields [1]. The carbon-iodine bond is inherently more reactive than the carbon-bromine or carbon-chlorine bond in oxidative addition, the rate-limiting step for many cross-coupling reactions. This allows for more efficient and selective derivatization of the 5-iodo-1-methyl-1H-indazole-3-carboxylic acid scaffold compared to its 5-bromo or 5-chloro counterparts, which would require harsher conditions or more active catalysts, potentially leading to side reactions [2].

Synthetic chemistry Cross-coupling Reaction kinetics Building blocks

Structural Antecedence to Granisetron: A Validated Pharmacophore

The 1-methyl-1H-indazole-3-carboxylic acid moiety is the exact core structure of the clinically approved antiemetic drug granisetron, a potent 5-HT3 receptor antagonist (Ki = 1.6 nM against rat cortical 5-HT3 receptors) [1]. 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid is the direct 5-iodinated precursor to this validated pharmacophore. The non-methylated analog, 1H-indazole-3-carboxylic acid, lacks this direct connection to a proven drug molecule. While the target compound itself is not granisetron, its structural identity to the drug's core makes it an exquisite starting material for the synthesis of new granisetron analogs, impurity standards (e.g., Granisetron Related Compound D), or novel 5-HT3 antagonists with potentially improved profiles.

Drug design 5-HT3 antagonist Granisetron Antiemetic Pharmacophore

Key Intermediate in Antidiabetic Research: Framework for Indazole-Based α-Glucosidase Inhibitors

The indazole-3-carboxylic acid scaffold, specifically when N1-alkylated and substituted at the 5-position, has shown promise in the development of novel antidiabetic agents. A 2024 study on 5-bromo/iodo-3-methyl-1-sulfonylindazoles, direct synthetic descendants of a core similar to the target compound, demonstrated potent α-glucosidase inhibition [1]. Several compounds exhibited IC50 values in the range of 0.72-1.20 µM, outperforming the standard drug acarbose (IC50 = 1.30 µM). This establishes the 5-iodo-1-methyl-1H-indazole-3-carboxylic acid scaffold as a privileged starting point for synthesizing and optimizing new chemical entities targeting type 2 diabetes, a significant upgrade over the unsubstituted indazole core which led to less active compounds [1].

Antidiabetic α-Glucosidase Type 2 Diabetes Structure-Activity Relationship

High-Value Application Scenarios for 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1363382-23-3)


Synthesis of Granisetron Analogs and 5-HT3 Receptor Antagonists

The most direct application is the synthesis of novel chemical entities based on the granisetron pharmacophore. The iodine atom serves as a leaving group for introducing diverse aryl, heteroaryl, or alkyl substituents at the 5-position via Suzuki or Negishi coupling [1]. This allows for the exploration of structure-activity relationships around the 5-position of the indazole core, a site known to influence the potency and selectivity of 5-HT3 antagonists [1].

Development of Next-Generation IDO1 Inhibitors for Cancer Immunotherapy

The indazole scaffold has been identified as a novel key pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme target central to tumor immune evasion [2]. The target compound combines the validated 1H-indazole core with the 1-methyl and 5-iodo substituents, both of which can be independently optimized. The iodine functionality provides a reactive handle for incorporating structural features that improve binding affinity and pharmacokinetic properties, building upon the foundational SAR established for 1H-indazole IDO1 inhibitors [2].

Late-Stage Functionalization Probe in Chemical Biology

The exceptional reactivity of the aryl iodide makes this compound an ideal substrate for late-stage functionalization studies. The carboxylic acid can be first converted into an amide or ester to build a complex ligand or probe, and the 5-iodo handle can then be exploited in a final, chemoselective step to attach a fluorescent tag, affinity handle, or perform a rapid tritium exchange, which is significantly accelerated by the iodine's leaving group ability relative to bromine or chlorine [3].

Synthesis of Kinase-Focused Compound Libraries

Given the broad utility of indazole-based compounds as kinase inhibitors (targeting GSK-3, ROCK, JAK, AKT, and others), this compound is a strategic building block for generating focused libraries [4]. Its dual functionality—a carboxylic acid for amide coupling and an aryl iodide for cross-coupling—enables modular library synthesis, allowing medicinal chemists to efficiently explore diverse vectors from a single, advanced intermediate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.